2-Amino-4-(butylsulfonyl)butanoic acid
Description
2-Amino-4-(butylsulfonyl)butanoic acid is a synthetic amino acid derivative characterized by a butylsulfonyl (-SO₂C₄H₉) substituent at the fourth carbon of its butanoic acid backbone. The sulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as polarity, acidity, and solubility.
Properties
IUPAC Name |
2-amino-4-butylsulfonylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4S/c1-2-3-5-14(12,13)6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZDNNMUUYMNKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(butylsulfonyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with butanoic acid as the starting material.
Introduction of Amino Group: The amino group is introduced at the second position through a series of reactions, such as reductive amination.
Sulfonylation: The butylsulfonyl group is introduced at the fourth position using sulfonylation reactions, where butylsulfonyl chloride is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of 2-Amino-4-(butylsulfonyl)butanoic acid may involve large-scale synthesis techniques, including:
Batch Processing: This method involves the stepwise addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(butylsulfonyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Sulfides: Products of reduction reactions.
Functionalized Derivatives: Products of substitution reactions.
Scientific Research Applications
2-Amino-4-(butylsulfonyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(butylsulfonyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Amino-4-(butylsulfonyl)butanoic acid with structurally related compounds, highlighting substituent effects, molecular properties, and biological roles based on the evidence:
¹Calculated based on structural analogy.
Key Comparative Insights:
Substituent Effects: The butylsulfonyl group in the target compound likely increases polarity compared to methionine’s thioether (-SMe) group but reduces membrane permeability due to its bulkiness . Methylsulfonyl analogs (e.g., ) exhibit higher acidity (pKa ~1.5-2.5) compared to thioether derivatives (pKa ~2.3 for methionine), which may influence protein binding or catalytic activity . Selenium substitution (e.g., selenoethionine) introduces heavier atoms, altering redox properties and toxicity profiles compared to sulfur analogs .
Synthetic Accessibility :
- Sulfonyl groups are typically introduced via oxidation of thioethers (e.g., methionine to methionine sulfone) or direct sulfonation . The butyl chain may require specialized alkylation techniques.
Research Findings and Implications
- Physicochemical Properties : The butylsulfonyl group’s amphiphilic nature (polar sulfonyl + lipophilic butyl) could enable applications in surfactants or drug delivery systems.
- Biological Compatibility: Sulfonyl-containing amino acids may exhibit prolonged half-lives in vivo due to resistance to enzymatic degradation .
- Limitations : The compound’s high polarity may limit blood-brain barrier penetration, necessitating prodrug strategies for CNS targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
